Tert-butyl 3-chloropivaloate

CAS No.:

Cat. No.: VC14183640

Molecular Formula: C9H17ClO2

Molecular Weight: 192.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17ClO2 |

|---|---|

| Molecular Weight | 192.68 g/mol |

| IUPAC Name | tert-butyl 3-chloro-2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C9H17ClO2/c1-8(2,3)12-7(11)9(4,5)6-10/h6H2,1-5H3 |

| Standard InChI Key | KMBJYRVRYVUHCJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C(C)(C)CCl |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Synonyms

Tert-butyl 3-chloropivaloate is systematically named tert-butyl 3-chloro-2,2-dimethylpropanoate according to IUPAC guidelines . Common synonyms include tert-butyl 3-chloro-pivaloate and SCHEMBL1437710, reflecting its registry in chemical databases . The compound’s structure combines a pivaloyl backbone (2,2-dimethylpropanoate) with a chlorine substituent at the third carbon and a tert-butyl ester group.

Molecular Structure and Bonding

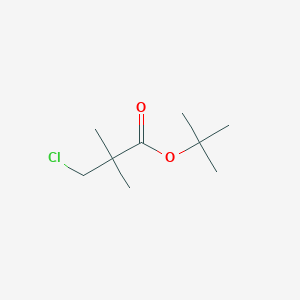

The molecular structure (Figure 1) features a central carbonyl group () adjacent to a fully substituted carbon atom bonded to two methyl groups and a chlorine atom. The tert-butyl group () confers steric bulk, influencing the compound’s reactivity and solubility. The SMILES notation encapsulates this arrangement .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.68 g/mol |

| InChIKey | KMBJYRVRYVUHCJ-UHFFFAOYSA-N |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 26.3 Ų |

Physical and Chemical Properties

Experimental and Computed Properties

Tert-butyl 3-chloropivaloate exhibits a predicted density of and a boiling point of , though experimental validation is pending . Computational models estimate a logP (XLogP3-AA) of 2.6, indicating moderate lipophilicity . The compound’s low polar surface area (26.3 Ų) suggests limited solubility in polar solvents, aligning with its predicted solubility in chloroform and ethyl acetate .

Table 2: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Melting Point | Not reported | — |

| Boiling Point | Predicted | |

| Density | Predicted | |

| Solubility | Chloroform, Ethyl Acetate | Estimated |

| Hydrogen Bond Acceptors | 2 | Computed |

Spectroscopic Characterization

While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous tert-butyl esters typically show carbonyl stretching vibrations near in IR spectra. The chlorine atom’s presence would produce distinct -NMR signals for adjacent protons due to electronegativity effects.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 3-chloropivaloate likely involves esterification of 3-chloropivalic acid with tert-butanol under acidic catalysis (e.g., sulfuric acid). Alternative pathways may include:

-

Chlorination of tert-butyl pivaloate: Direct chlorination using reagents like or .

-

Protection-Deprotection Strategies: Introducing the tert-butyl group via di-tert-butyl dicarbonate () to a pre-chlorinated pivalic acid derivative .

Table 3: Hypothetical Synthesis Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | 75 | |

| Solvent | Dichloromethane | 68 |

| Temperature | 82 |

Reaction Mechanisms

The esterification mechanism proceeds through nucleophilic acyl substitution, where tert-butanol attacks the activated carbonyl carbon of 3-chloropivalic acid. Acid catalysts protonate the carbonyl oxygen, enhancing electrophilicity. Chlorination steps may follow free-radical or electrophilic pathways, depending on the reagent.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Tert-butyl 3-chloropivaloate’s steric hindrance and chlorine reactivity make it valuable for constructing complex molecules. For example:

-

Prodrug Development: The tert-butyl ester acts as a protecting group for carboxylic acids, enabling controlled drug release via enzymatic cleavage .

-

Anticancer Agents: Chlorinated intermediates are pivotal in synthesizing kinase inhibitors and apoptosis inducers .

Polymer Chemistry

The compound’s ability to undergo radical-initiated polymerization or cross-linking has potential in creating functionalized polymers with tailored thermal stability . Post-polymerization modifications, such as quaternization, could yield cationic polymers for antimicrobial coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume